molecular formula C21H21Cl2NO3 B1359496 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-40-2

3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1359496
CAS No.: 898758-40-2
M. Wt: 406.3 g/mol
InChI Key: GMAXZHMSGIENNZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a synthetic organic compound with the molecular formula C21H21Cl2NO3. It is characterized by the presence of two chlorine atoms on the benzene ring and a spirocyclic structure containing nitrogen and oxygen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves the following steps:

    Formation of the spirocyclic intermediate: The spirocyclic structure is formed by reacting a suitable amine with a diol under acidic conditions.

    Chlorination: The benzene ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

    Coupling reaction: The chlorinated benzene ring is coupled with the spirocyclic intermediate using a coupling agent like a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

Photoprotection

One of the primary applications of 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is in the field of photoprotection . Benzophenones are well-known for their ability to absorb ultraviolet (UV) light, which makes them valuable in sunscreen formulations and other cosmetic products designed to protect the skin from UV damage. The presence of chlorine atoms in this compound may enhance its UV absorption properties compared to non-chlorinated analogs, potentially offering improved efficacy in protecting against harmful UV radiation .

Materials Science

In materials science, the compound's unique structural features allow it to be incorporated into various polymer matrices to enhance their thermal stability and UV resistance. This application is particularly relevant for outdoor materials exposed to sunlight, where degradation due to UV exposure can lead to significant performance losses. The spirocyclic structure may also impart unique mechanical properties to the materials it is incorporated into .

Pharmaceutical Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and antioxidant properties. The polar characteristics introduced by the nitrogen and oxygen atoms in the spirocyclic moiety may facilitate interactions with biological macromolecules such as proteins and nucleic acids .

Case Studies

  • Antimicrobial Activity : Preliminary studies have shown that benzophenone derivatives possess antimicrobial properties. The incorporation of the spirocyclic structure may enhance these effects, making it a candidate for further development as an antimicrobial agent .
  • Drug Development : The compound's binding affinity with various biological targets has been investigated using advanced techniques like X-ray fluorescence spectrometry. This method allows researchers to estimate binding selectivities and therapeutic indices, crucial for drug development processes .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 3,4-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Uniqueness

3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its specific substitution pattern on the benzene ring and the presence of the spirocyclic structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound belonging to the benzophenone class. This compound has garnered interest due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21Cl2NO3, with a molecular weight of approximately 406.31 g/mol. The compound features a benzophenone core with two chlorine substituents at the 3 and 5 positions and a spirocyclic structure that includes nitrogen and oxygen atoms, which may enhance its polar characteristics and biological interactions .

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies on benzophenone derivatives have shown effectiveness against various bacterial strains and fungi. The presence of halogen atoms (like chlorine) in the structure often enhances antimicrobial efficacy due to increased reactivity towards microbial cell components .

Antiviral Potential

Compounds containing the 1,4-dioxa-8-azaspiro structure have been explored for their antiviral properties as well. Preliminary studies suggest activity against viruses such as influenza and coronaviruses, indicating potential for developing new antiviral therapies . The polar nature of the compound may facilitate interactions with viral proteins or nucleic acids.

Antioxidant Activity

Benzophenones are also recognized for their antioxidant properties. The dichloro substitution in this compound may contribute to enhanced radical scavenging activity, making it a candidate for applications in cosmetics and pharmaceuticals aimed at reducing oxidative stress .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzophenone Core : Starting from appropriate phenolic compounds.
  • Chlorination : Introducing chlorine substituents at the 3 and 5 positions.
  • Spirocyclic Construction : Incorporating the 1,4-dioxa-8-azaspiro structure through cyclization reactions.

These synthetic pathways are crucial for optimizing yield and purity for biological testing .

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

StudyCompoundFindings
Study ABTZ043Demonstrated promising antitubercular activity; structural similarities suggest potential for drug development .
Study B2-HydroxybenzophenoneShowed lower antimicrobial activity compared to chlorinated derivatives; highlights importance of halogen substitution .
Study CBenzophenone DerivativesFound significant antioxidant properties; supports further exploration of dichloro derivatives like this compound .

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXZHMSGIENNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642882
Record name (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-40-2
Record name (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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